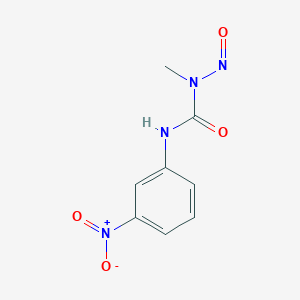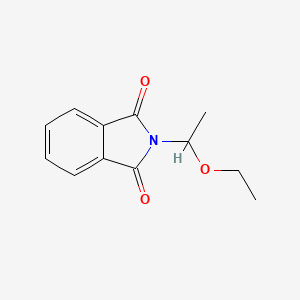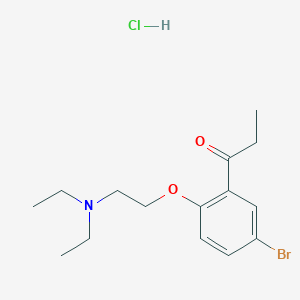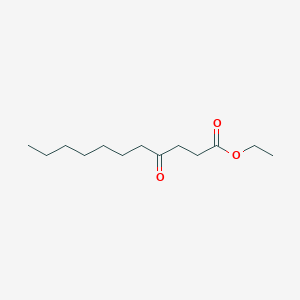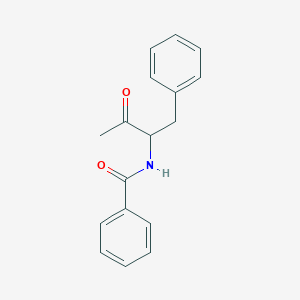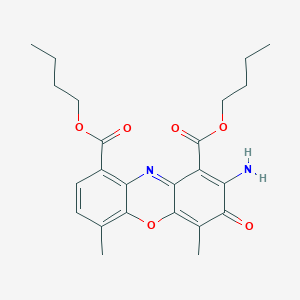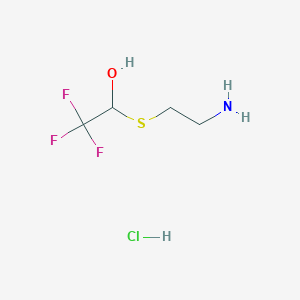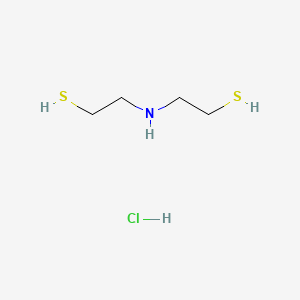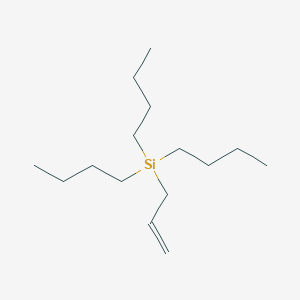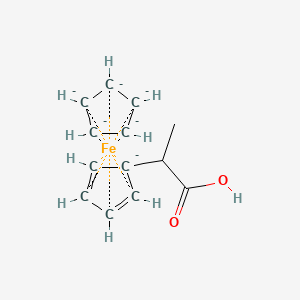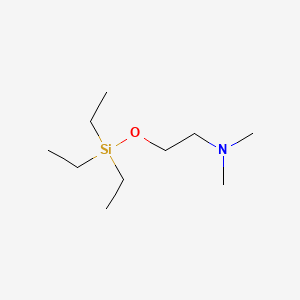
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- is an organic compound with the molecular formula C7H19NOSi. It is also known by other names such as Ethanamine, N,N-dimethyl-2-(trimethylsiloxy)- and (2-Dimethylaminoethoxy)trimethylsilane . This compound is characterized by the presence of an ethylamine group, a dimethylamino group, and a triethylsiloxy group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- typically involves the reaction of 2-(Dimethylamino)ethanol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{OH} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{(CH}_3\text{)}_2\text{NCH}_2\text{CH}_2\text{OSi(CH}_3\text{)}_3 + \text{HCl} ] This reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the silane group .
Industrial Production Methods
On an industrial scale, the production of Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- can be achieved through continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product, making it suitable for large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The triethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of siloxy-protected intermediates.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- involves its interaction with various molecular targets and pathways. The triethylsiloxy group provides steric protection, allowing the compound to participate in selective reactions. The dimethylamino group can act as a nucleophile, facilitating various substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylamine: A simpler amine with similar nucleophilic properties.
Diethylamine: Another amine with similar reactivity but different steric properties.
Trimethylamine: A tertiary amine with similar nucleophilicity but different steric hindrance.
Uniqueness
Ethylamine, N,N-dimethyl-2-(triethylsiloxy)- is unique due to the presence of the triethylsiloxy group, which provides steric protection and enhances its reactivity in selective reactions. This makes it a valuable reagent in organic synthesis and other applications .
Eigenschaften
CAS-Nummer |
20467-02-1 |
|---|---|
Molekularformel |
C10H25NOSi |
Molekulargewicht |
203.40 g/mol |
IUPAC-Name |
N,N-dimethyl-2-triethylsilyloxyethanamine |
InChI |
InChI=1S/C10H25NOSi/c1-6-13(7-2,8-3)12-10-9-11(4)5/h6-10H2,1-5H3 |
InChI-Schlüssel |
DWRNLXPEHLQAQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


